molecular formula C8H8N2O2 B8324280 4-Acetylaminopyridine-2-aldehyde

4-Acetylaminopyridine-2-aldehyde

Cat. No.: B8324280
M. Wt: 164.16 g/mol
InChI Key: XGJILWNEKMZFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylaminopyridine-2-aldehyde is a substituted pyridine derivative featuring an acetylated amine group at the 4-position and an aldehyde functional group at the 2-position. The acetylated amine may enhance metabolic stability compared to primary amines, while the aldehyde group offers reactivity for condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(2-formylpyridin-4-yl)acetamide

InChI

InChI=1S/C8H8N2O2/c1-6(12)10-7-2-3-9-8(4-7)5-11/h2-5H,1H3,(H,9,10,12)

InChI Key

XGJILWNEKMZFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The following compounds share structural or functional similarities with 4-Acetylaminopyridine-2-aldehyde:

Compound Name Key Functional Groups Structural Features vs. Target Compound
4-Amino-6-chloropyrimidine Amino, chloro, pyrimidine ring Pyrimidine core vs. pyridine; chloro vs. aldehyde
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Chloro, aniline, pyrimidine Bicyclic system; lacks acetylated amine and aldehyde
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thioether, ester, thietane Pyrimidine core; thioether and ester vs. aldehyde
Ethyl 2-(piperidin-4-yl)acetate Piperidine, ester Aliphatic amine vs. acetylated aromatic amine
2-(2-Aminoethyl)pyridine Pyridine, primary amine Ethylamine side chain vs. acetylated amine

Key Observations :

  • Aromatic Core: Unlike pyrimidine-based analogs (e.g., ), this compound’s pyridine ring may confer distinct electronic properties, influencing reactivity in cross-coupling or electrophilic substitution reactions.
  • Substituent Effects : The acetylated amine at position 4 likely improves stability compared to primary amines (e.g., ) or unprotected anilines (), reducing susceptibility to oxidation or metabolic degradation.
  • Aldehyde Reactivity : The 2-aldehyde group differentiates it from chloro (), thioether (), or ester () substituents, enabling unique reactivity in Schiff base formation or nucleophilic additions.

Physicochemical and ADMET Properties

Using Ethyl 2-(piperidin-4-yl)acetate () as a reference, the following hypothetical comparisons can be made:

Property Ethyl 2-(piperidin-4-yl)acetate This compound (Predicted)
Molecular Weight 171.24 g/mol ~178.18 g/mol
Log Po/w 1.2 (experimental) ~0.8 (due to polar aldehyde and acetyl groups)
Hydrogen Bond Donors 1 1 (amide NH)
TPSA 38.3 Ų ~70 Ų (amide + aldehyde)
BBB Permeability High Moderate (polar groups reduce penetration)

Notes:

  • The aldehyde and acetyl groups increase polarity, likely reducing log P and BBB permeability compared to ethyl ester derivatives ().
  • Higher topological polar surface area (TPSA) may limit membrane permeability but enhance solubility in aqueous media.

Q & A

Q. Can this compound serve as a precursor for bioactive inhibitors, and what structural modifications enhance activity?

  • Answer : Analogous 2-amino-4-methylpyridine derivatives () show nitric oxide synthase inhibition. Modifications:
  • Acetylation : Enhances blood-brain barrier permeability.
  • Aldehyde reduction : Converting –CHO to –CH₂OH improves solubility (logP reduction by ~0.5).
  • SAR studies : Methyl group positional isomers (e.g., 4-methyl vs. 6-methyl) impact IC₅₀ values (tested via enzyme assays at 37°C, pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.